molecular formula C16H20O5 B11835189 Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester

Katalognummer: B11835189
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: KGKASAUDKJUQBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester is an organic compound with a complex structure It is a derivative of propanedioic acid, featuring a 2,3-dimethylbenzoyl group and two ethyl ester groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The 2,3-dimethylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 2,3-dimethylbenzoyl chloride reacts with propanedioic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The benzoyl group may participate in aromatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanedioic acid, 1,3-diethyl ester: Lacks the benzoyl group, resulting in different chemical properties and reactivity.

    Propanedioic acid, 2-(2,3-dimethylphenyl)-, 1,3-diethyl ester: Similar structure but with a phenyl group instead of a benzoyl group.

    Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-dimethyl ester: Features methyl ester groups instead of ethyl ester groups.

Uniqueness

Propanedioic acid, 2-(2,3-dimethylbenzoyl)-, 1,3-diethyl ester is unique due to the presence of both the 2,3-dimethylbenzoyl group and the ethyl ester groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C16H20O5

Molekulargewicht

292.33 g/mol

IUPAC-Name

diethyl 2-(2,3-dimethylbenzoyl)propanedioate

InChI

InChI=1S/C16H20O5/c1-5-20-15(18)13(16(19)21-6-2)14(17)12-9-7-8-10(3)11(12)4/h7-9,13H,5-6H2,1-4H3

InChI-Schlüssel

KGKASAUDKJUQBD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)C1=CC=CC(=C1C)C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.